molecular formula C13H12N2O2 B12909799 N-(2-Styryloxazol-5-yl)acetamide

N-(2-Styryloxazol-5-yl)acetamide

Cat. No.: B12909799
M. Wt: 228.25 g/mol
InChI Key: PDMCCQUISIKXGC-BQYQJAHWSA-N
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Description

N-(2-Styryloxazol-5-yl)acetamide is an organic compound with the molecular formula C13H12N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Styryloxazol-5-yl)acetamide typically involves the reaction of 2-styryloxazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-Styryloxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated heterocyclic system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the styryl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce more saturated heterocyclic compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(2-Styryloxazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and styryl group can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Styryloxazol-5-yl)acetamide: Unique due to the presence of both an oxazole ring and a styryl group.

    N-(2-Styryloxazol-5-yl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.

    N-(2-Styryloxazol-5-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]acetamide

InChI

InChI=1S/C13H12N2O2/c1-10(16)15-13-9-14-12(17-13)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)/b8-7+

InChI Key

PDMCCQUISIKXGC-BQYQJAHWSA-N

Isomeric SMILES

CC(=O)NC1=CN=C(O1)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CN=C(O1)C=CC2=CC=CC=C2

Origin of Product

United States

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